molecular formula C12H14Cl2N2O3S B2888252 1-[(2,5-Dichlorophenyl)sulfonyl]-4-piperidinecarboxamide CAS No. 309279-86-5

1-[(2,5-Dichlorophenyl)sulfonyl]-4-piperidinecarboxamide

Cat. No. B2888252
CAS RN: 309279-86-5
M. Wt: 337.22
InChI Key: DMVCQSINJHGORD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(2,5-Dichlorophenyl)sulfonyl]-4-piperidinecarboxamide, also known as DPCPX, is a chemical compound that is commonly used in scientific research. It is a selective antagonist of the adenosine receptor A1, which is a G protein-coupled receptor that is involved in a wide range of physiological processes. DPCPX has been used to study the role of adenosine receptors in a variety of systems, including the cardiovascular, respiratory, and nervous systems.

Mechanism of Action

1-[(2,5-Dichlorophenyl)sulfonyl]-4-piperidinecarboxamide acts as a selective antagonist of the adenosine receptor A1, which is a G protein-coupled receptor that is activated by the endogenous ligand adenosine. By blocking the activity of this receptor, this compound can help to elucidate the role of adenosine in various physiological processes.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound depend on the system being studied. For example, in the cardiovascular system, this compound has been shown to increase blood pressure and heart rate by blocking the vasodilatory and bradycardic effects of adenosine. In the respiratory system, this compound has been shown to increase breathing rate by blocking the inhibitory effects of adenosine on respiration.

Advantages and Limitations for Lab Experiments

One advantage of using 1-[(2,5-Dichlorophenyl)sulfonyl]-4-piperidinecarboxamide in lab experiments is its selectivity for the adenosine receptor A1. This allows researchers to specifically study the effects of adenosine on this receptor without interference from other receptors. However, one limitation of using this compound is its relatively low potency, which can make it difficult to achieve complete receptor blockade at lower concentrations.

Future Directions

There are many future directions for research using 1-[(2,5-Dichlorophenyl)sulfonyl]-4-piperidinecarboxamide. One area of interest is the role of adenosine receptors in neurodegenerative diseases such as Alzheimer's and Parkinson's. Another area of interest is the role of adenosine receptors in cancer, as adenosine has been shown to play a role in tumor growth and metastasis. Additionally, there is ongoing research into the development of more potent and selective adenosine receptor antagonists for use in scientific research and potential clinical applications.

Synthesis Methods

1-[(2,5-Dichlorophenyl)sulfonyl]-4-piperidinecarboxamide can be synthesized using a variety of methods, including the reaction of 2,5-dichlorobenzenesulfonyl chloride with piperidinecarboxamide in the presence of a base such as triethylamine. The reaction typically takes place in an organic solvent such as dichloromethane, and the product can be purified using column chromatography.

Scientific Research Applications

1-[(2,5-Dichlorophenyl)sulfonyl]-4-piperidinecarboxamide has been used extensively in scientific research to study the role of adenosine receptors in various physiological processes. For example, it has been used to study the effects of adenosine on the cardiovascular system, including its role in regulating blood pressure and heart rate. It has also been used to study the effects of adenosine on the respiratory system, including its role in regulating breathing.

properties

IUPAC Name

1-(2,5-dichlorophenyl)sulfonylpiperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14Cl2N2O3S/c13-9-1-2-10(14)11(7-9)20(18,19)16-5-3-8(4-6-16)12(15)17/h1-2,7-8H,3-6H2,(H2,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMVCQSINJHGORD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)N)S(=O)(=O)C2=C(C=CC(=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14Cl2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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